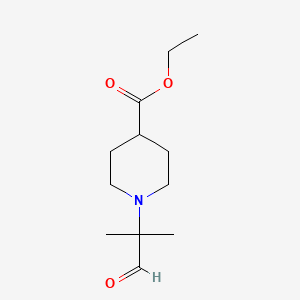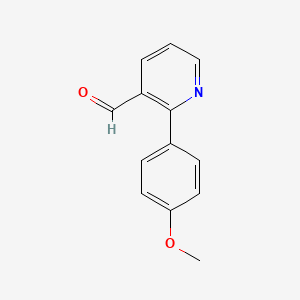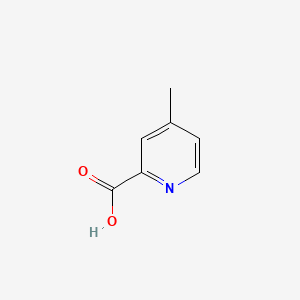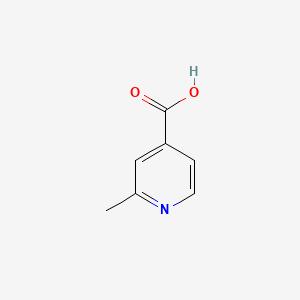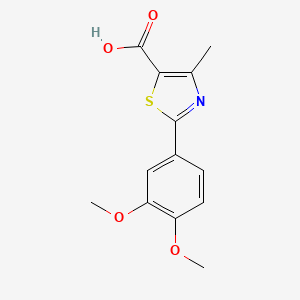
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a carboxylic acid group. The presence of the 3,4-dimethoxyphenyl group suggests potential for varied biological activities, as indicated by the synthesis and evaluation of related compounds for fungicidal and insecticidal activities .
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported, where novel derivatives were synthesized from 3,4-dimethoxyacetophenone in a multi-step procedure . Although the exact synthesis of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not detailed, the synthesis of similar compounds typically involves building the thiazole ring and subsequently introducing the phenyl and carboxylic acid groups.
Molecular Structure Analysis
While the molecular structure of the specific compound is not provided, studies on similar thiazole derivatives using density functional theory (DFT) have been conducted to understand their electronic structure and spectral features . These studies can provide insights into the stability of different conformers, vibrational analysis through FT-IR and FT-Raman spectra, and the strength of hydrogen bonding within the molecule.
Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions, including cyclocondensation and Thia-Michael addition, as seen in the synthesis of related compounds . These reactions are crucial for the formation of the thiazole ring and for introducing various substituents that can alter the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. Studies on similar compounds have investigated solvent effects on intermolecular hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps . These properties are significant for understanding the behavior of the compound in different environments and for predicting its reactivity.
Applications De Recherche Scientifique
-
3-(3,4-Dimethoxyphenyl)propionic acid : This compound forms a complex with copper (II) . It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
-
3,4-Dimethoxyphenylacetic acid : This compound reacts with formaldehyde in the presence of acid to give an isochromanone . It was also used in a quantitative method for the detection of DMPEA in urine, based on the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .
-
3,4-Dimethoxyphenethylamine : This compound was used in the synthesis of Bevantolol .
-
3,4-Dimethoxyphenethylamine : This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine . A known use was in the synthesis of Bevantolol .
-
3,4-Dimethoxyphenylacetic acid : This compound reacts with formaldehyde in the presence of acid to give an isochromanone . It was also used in a quantitative method for the detection of DMPEA in urine, based on the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .
-
3-(3,4-Dimethoxyphenyl)propionic acid : This compound forms a complex with copper (II) . It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
Safety And Hazards
“3,4-Dimethoxyphenylacetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-7-11(13(15)16)19-12(14-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKWLWQQDZOIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

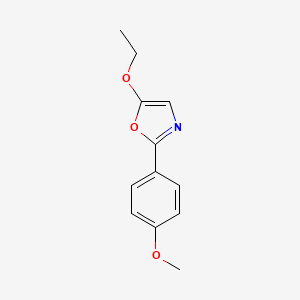
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)
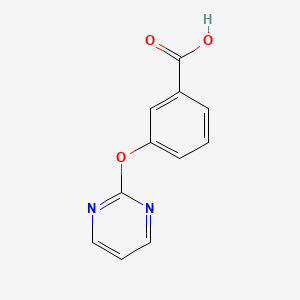
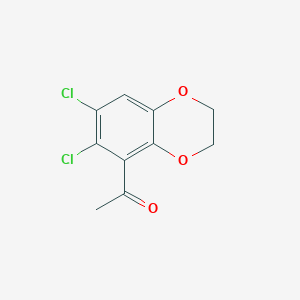
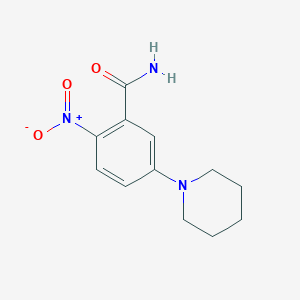
![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)
